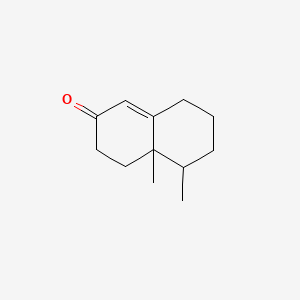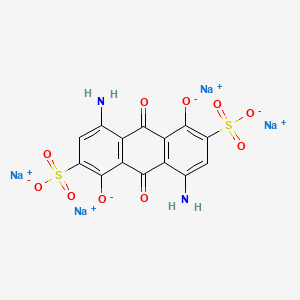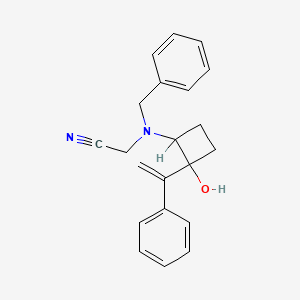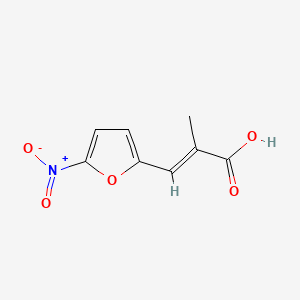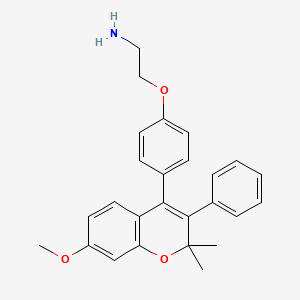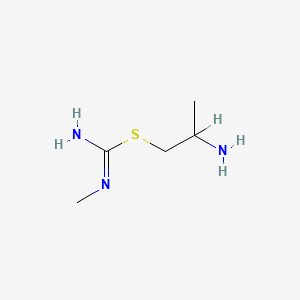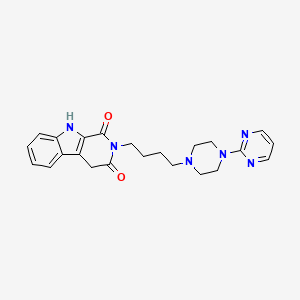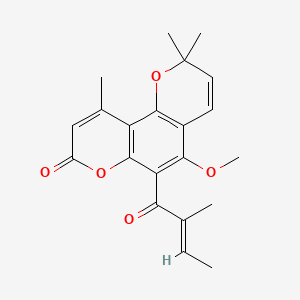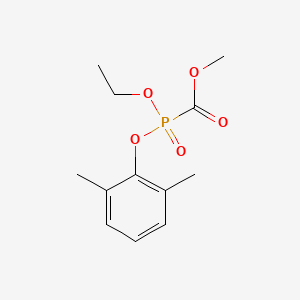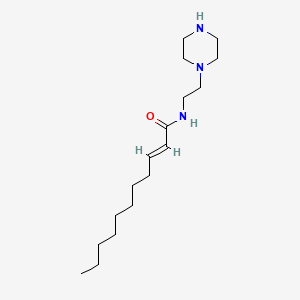
Undecenoic acid, monoamide with piperazine-1-ethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecenoic acid, monoamide with piperazine-1-ethylamine is a compound that features a combination of undecenoic acid and piperazine-1-ethylamine. This compound is characterized by its unique structure, which includes a secondary amide and both secondary and tertiary amines. It is used in various scientific and industrial applications due to its versatile chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of undecenoic acid, monoamide with piperazine-1-ethylamine typically involves organic synthesis methods. The process generally includes multiple reaction steps, which can be adjusted and optimized based on laboratory or industrial production needs .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale organic reactions with specific catalysts and controlled conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and production scale.
Analyse Des Réactions Chimiques
Types of Reactions
Undecenoic acid, monoamide with piperazine-1-ethylamine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Undecenoic acid, monoamide with piperazine-1-ethylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which undecenoic acid, monoamide with piperazine-1-ethylamine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can vary depending on the application but often involve binding to proteins or enzymes, altering their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecenoic acid: A fatty acid with antifungal properties.
Piperazine: A chemical used in the synthesis of various pharmaceuticals.
Monoamides: Compounds with a single amide group, used in various chemical applications.
Uniqueness
Undecenoic acid, monoamide with piperazine-1-ethylamine is unique due to its combination of functional groups, which confer specific chemical and biological properties not found in the individual components. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
93843-09-5 |
|---|---|
Formule moléculaire |
C17H33N3O |
Poids moléculaire |
295.5 g/mol |
Nom IUPAC |
(E)-N-(2-piperazin-1-ylethyl)undec-2-enamide |
InChI |
InChI=1S/C17H33N3O/c1-2-3-4-5-6-7-8-9-10-17(21)19-13-16-20-14-11-18-12-15-20/h9-10,18H,2-8,11-16H2,1H3,(H,19,21)/b10-9+ |
Clé InChI |
RRKIGNOONFPMJX-MDZDMXLPSA-N |
SMILES isomérique |
CCCCCCCC/C=C/C(=O)NCCN1CCNCC1 |
SMILES canonique |
CCCCCCCCC=CC(=O)NCCN1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


